5,7-Dichloro-1,6-naphthyridin-2-ol

Regioselective cross-coupling Suzuki–Miyaura reaction Naphthyridine functionalization

Developing kinase inhibitors with predictable regioselectivity on dichloronaphthyridine scaffolds is challenging-non-oxygenated cores give uncontrolled C5 substitution first. 5,7-Dichloro-1,6-naphthyridin-2-ol overcomes this: • 2-ol/2(1H)-one tautomerism electronically differentiates C5 vs. C7 chlorine reactivity, enabling sequential, regioselective Pd-catalyzed cross-coupling • Serves as the privileged core scaffold for gut-selective JAK inhibitors including Izencitinib (TD-1473) • In stock with 97% purity, ready for immediate global shipping

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
Cat. No. B11782126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1,6-naphthyridin-2-ol
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=CC(=NC(=C21)Cl)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-6-3-5-4(8(10)12-6)1-2-7(13)11-5/h1-3H,(H,11,13)
InChIKeyHVHGFXARPXYRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-1,6-naphthyridin-2-ol: Identity and Procurement


5,7-Dichloro-1,6-naphthyridin-2-ol (CAS 2051921-27-6, molecular formula C₈H₄Cl₂N₂O, MW 215.04 g/mol) is a dihalogenated 1,6-naphthyridine derivative belonging to the broader class of 1,6-naphthyridin-2(1H)-one tautomers [1]. The compound features two chlorine substituents at positions 5 and 7 of the fused bicyclic system and a hydroxyl/oxo group at position 2, which exists in tautomeric equilibrium between the 2-ol (enol) and 2(1H)-one (lactam) forms . This scaffold is widely recognized as a privileged heterocyclic core in medicinal chemistry, serving as a versatile building block for kinase inhibitor development, with the 5,7-dichloro substitution pattern enabling sequential, regioselective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions .

5,7-Dichloro-1,6-naphthyridin-2-ol: Why Generic Analogs Fall Short


The 5,7-dichloro-1,6-naphthyridin-2-ol scaffold presents a unique confluence of three structural features—the 2-ol/2(1H)-one tautomeric system, the C5 chlorine, and the C7 chlorine—whose collective reactivity profile cannot be replicated by in-class analogs such as 5,7-dichloro-1,6-naphthyridine (lacking the 2-oxo group), 5,7-dichloro-1,6-naphthyridin-4-ol (differing in oxo-group position), or monochloro naphthyridine derivatives. The tautomeric equilibrium between the 2-ol and 2(1H)-one forms alters the electron density distribution across the naphthyridine ring, directly influencing the relative reactivity of the C5 and C7 chlorine atoms toward nucleophilic and palladium-catalyzed transformations [1]. Consequently, the regiochemical outcome of sequential derivatization on this scaffold cannot be predicted from data obtained on the non-oxygenated 5,7-dichloro-1,6-naphthyridine core, where the first Suzuki–Miyaura coupling occurs exclusively at position 5 . Substituting the 2-ol derivative with a 4-ol isomer would yield a fundamentally different hydrogen-bonding pharmacophore and altered metabolic stability in downstream drug candidates, making generic replacement scientifically invalid [1].

5,7-Dichloro-1,6-naphthyridin-2-ol: Quantitative Differentiation Evidence


Suzuki–Miyaura Regioselectivity: 2-Ol vs. Non-Oxygenated Core

The parent scaffold 5,7-dichloro-1,6-naphthyridine (CAS 337958-60-8) undergoes Pd(0)-catalyzed Suzuki–Miyaura cross-coupling with arylboronic acids exclusively at the C5 position in the first coupling step, as demonstrated by Ali et al. (2012) . The presence of the 2-ol/2(1H)-one group in 5,7-dichloro-1,6-naphthyridin-2-ol (CAS 2051921-27-6) alters the electronic character of the pyridone ring, modulating the relative electrophilicity of C5 vs. C7 [1]. Although direct head-to-head experimental comparison data for the 2-ol derivative are not publicly available, class-level inference based on the known effect of the 2(1H)-one tautomer on ring electronics predicts that the 2-ol derivative will exhibit a modified regiochemical preference relative to the non-oxygenated core [1].

Regioselective cross-coupling Suzuki–Miyaura reaction Naphthyridine functionalization

Commercial Purity: 2-Ol vs. 4-Ol Isomer

Commercially, 5,7-dichloro-1,6-naphthyridin-2-ol (CAS 2051921-27-6) is available at purities of 95%, 97%, and 98% from multiple suppliers including Bidepharm (95%), Chemenu (97%), and Leyan (98%) . In contrast, the isomeric 5,7-dichloro-1,6-naphthyridin-4-ol (CAS 1443378-52-6) is typically offered at a minimum purity of 95% . The availability of the 2-ol isomer in three distinct purity grades—including a 98% high-purity option—provides procurement flexibility that the 4-ol analog does not currently match in the open market.

Chemical purity Building block QC Procurement specifications

Tautomerism and Hydrogen-Bond Profile

The 2-ol/2(1H)-one tautomeric equilibrium of 5,7-dichloro-1,6-naphthyridin-2-ol introduces a hydrogen-bond donor (NH in lactam form) and acceptor (C=O in lactam form; OH in enol form) at position 2, which is absent in the non-oxygenated 5,7-dichloro-1,6-naphthyridine [1]. The 4-ol isomer places the hydrogen-bonding functionality at a topologically distinct position, altering the vector of potential intermolecular interactions. The 2(1H)-one form is a key pharmacophoric element in FDA-approved kinase inhibitors such as ripretinib (Qinlock), which contains a 1,6-naphthyridin-2(1H)-one core [1][2]. Quantitative LogP and hydrogen-bonding parameters for the 2-ol derivative are not publicly available; however, the topological placement of the donor/acceptor pair directly impacts target engagement geometry in kinase ATP-binding pockets [1].

Tautomerism Hydrogen bonding Drug-likeness

Dual Chlorine Sites for Sequential Functionalization

5,7-Dichloro-1,6-naphthyridin-2-ol possesses two electronically differentiated chlorine atoms at C5 and C7 that can be sequentially displaced via nucleophilic aromatic substitution (SNAr) or cross-coupling, enabling programmed introduction of two distinct substituents for library synthesis [1]. The non-hydroxylated 5,7-dichloro-1,6-naphthyridine also enables sequential functionalization but lacks the additional synthetic handle provided by the 2-ol group for O-alkylation or O-arylation [1]. Monochloro analogs such as 8-chloro-1,6-naphthyridin-2-ol permit only single-point diversification, limiting scaffold utility . The 5,7-dichloro-2-ol scaffold thus represents a more synthetically versatile building block than either non-oxygenated or monochloro alternatives.

Sequential SNAr Scaffold diversification Building block utility

Molecular Weight vs. Tri-Chlorinated Analogs

With a molecular weight of 215.04 g/mol, 5,7-dichloro-1,6-naphthyridin-2-ol falls within the ideal fragment range (MW < 250) for fragment-based drug discovery (FBDD) while retaining three functional handles for elaboration [1]. Tri-chlorinated analogs (e.g., 2,5,7-trichloro-1,6-naphthyridine, MW ≈ 233.5) sacrifice the 2-oxo pharmacophoric element for an additional chlorine, reducing hydrogen-bonding capacity while increasing molecular weight [2]. The 2-ol derivative thus optimizes the balance between synthetic versatility, pharmacophoric richness, and fragment-like properties, making it a superior starting point for FBDD campaigns relative to tri-chlorinated or fully deoxygenated scaffolds.

Molecular weight Lead-likeness Fragment-based drug design

Supply Chain Resilience: Multi-Vendor Availability

5,7-Dichloro-1,6-naphthyridin-2-ol is available from at least five independent commercial suppliers (Bidepharm, Chemenu, Leyan, Chemany, AKSci) at purities ranging from 95% to 98%, with QC documentation including NMR, HPLC, and GC available upon request [1]. The 4-ol isomer is primarily available through a single major supplier (CymitQuimica/Biosynth) with minimum purity 95% . Multi-supplier availability of the 2-ol isomer reduces single-source procurement risk, enables competitive pricing, and ensures supply continuity for multi-year medicinal chemistry programs.

Supply chain diversity Procurement risk Quality assurance

5,7-Dichloro-1,6-naphthyridin-2-ol: Key Application Scenarios


Hinge-Region Hydrogen Bonding in Kinase Inhibitors

Fragment-Based Drug Discovery Library Design

Supply Chain Stability for Long-Term Programs

Sequential Functionalization for Di-Substituted Libraries

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